molecular formula C14H21N3S B5886997 4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B5886997
M. Wt: 263.40 g/mol
InChI Key: HGVMILYUDRQCQT-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide is a chemical compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethyl group, a methylphenyl group, and a carbothioamide group attached to the piperazine ring

Properties

IUPAC Name

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-3-16-7-9-17(10-8-16)14(18)15-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVMILYUDRQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide typically involves the reaction of 1-(3-methylphenyl)piperazine with ethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The mixture is heated for a specific duration, usually around 1 hour, to ensure complete reaction. After the reaction is complete, the product is precipitated by adding water and then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the carbothioamide group.

Scientific Research Applications

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound may interact with cellular pathways, influencing signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl, methylphenyl, and carbothioamide groups creates a unique molecular structure that can interact with biological targets in a specific manner, making it a valuable compound for research and development.

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